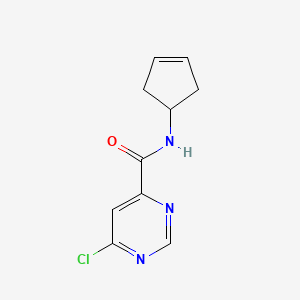![molecular formula C20H13N B12096098 7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
7H-Dibenzo[b,g]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Dibenzo[b,g]carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is known for its complex structure, consisting of fused benzene and carbazole rings. This compound is found in various environmental pollutants, including tobacco smoke and fossil fuel combustion products . It has garnered significant attention due to its potential carcinogenic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[b,g]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-aminobiphenyl derivatives in the presence of strong acids or bases . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Dibenzo[b,g]carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Applications De Recherche Scientifique
7H-Dibenzo[b,g]carbazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its interactions with biological systems, particularly its carcinogenic potential.
Medicine: Studies investigate its effects on cellular processes and its potential as a therapeutic target.
Industry: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells
Mécanisme D'action
The mechanism of action of 7H-Dibenzo[b,g]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1. This metabolism leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially causing mutations . The compound’s electrophilic nature allows it to interact with various cellular targets, leading to its carcinogenic effects .
Comparaison Avec Des Composés Similaires
- 7H-Dibenzo[c,g]carbazole
- Dibenz[a,j]acridine
- Benzo[a]pyrene
Comparison: 7H-Dibenzo[b,g]carbazole is unique due to its specific ring structure and the position of the nitrogen atom within the carbazole ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic compounds .
Propriétés
Formule moléculaire |
C20H13N |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
12-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12,21H |
Clé InChI |
RTTZJSBAKFDMEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)

![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)








